1,2-Diphenyl-1H-indole
Overview
Description
1,2-Diphenyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a three-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of 1,2-Diphenyl-1H-indole includes two phenyl groups attached to the first and second positions of the indole ring system.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various synthetic routes. For instance, a series of 2-diphenylphosphinoyl-3-hydroxy, amino, and alkyl indole derivatives were efficiently prepared by base-induced intramolecular cyclization of aromatic Horner-Wittig reagents containing carboxamido, cyano, and oxo groups . This method demonstrates the versatility of indole synthesis, allowing for the introduction of various substituents at different positions on the indole ring.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques. For example, a novel series of indole derivatives were characterized by IR, 1H NMR, and 13C NMR spectral techniques . Additionally, single crystal XRD analysis and density functional theory (DFT) calculations can confirm the optimized bond parameters and geometrical structure of these molecules . The molecular electrostatic potential map (MEP) can also be studied to predict reactive sites, which is crucial for understanding the chemical behavior of these compounds .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. The electrochemical behavior of indole compounds, such as the reduction of 1,1'-dioxy-2,2'-diphenyl-Δ3.3'-bi-3H-indole, has been studied in the presence of protonating agents . The reduction proceeds in two reversible one-electron steps, leading to a stable anion radical and then to the di-anion. The presence of protonating agents can shift the second reduction step to more positive potentials, indicating the influence of the chemical environment on the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The electronic properties of 2,3-diphenyl indole have been studied, and fluorescence decay measurements have provided insights into the fluorescence properties of these compounds . The absorption spectra and reflectivity data have been interpreted based on computational calculations, which help in understanding the optoelectronic characteristics of indole derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
1,2-Diphenyl-1H-indole derivatives have diverse applications across various fields. Novel derivatives like 4,6-dimethoxy-2,3-diphenyl-1H-indole and others have been synthesized and characterized, displaying potential for nonlinear optical (NLO) applications. These studies involve spectroscopic methods, X-ray diffraction (XRD), and computational approaches like density functional theory (DFT) to evaluate their structural properties (Tariq et al., 2020).
Experimental and Computational Investigations
Further research includes the synthesis of novel indole-based imines and amines, characterized using nuclear magnetic resonance (NMR) and other techniques. These compounds show interesting properties for potential applications in biological, industrial, and optical fields. The study involves single crystal X-ray diffraction and DFT/TD-DFT analysis, highlighting their stability and interactions (Tariq et al., 2020).
Application in Anion Sensing
Indole derivatives like 2-alkylated indoles demonstrate significant application in anion sensing. Their synthesis and application in detecting F− and HSO4− anions through color changes and spectroscopic techniques highlight their utility in technological applications (Bayindir & Saracoglu, 2016).
Antimicrobial Activities
Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, characterized by various spectral techniques, show potential as antibacterial agents. The study integrates single crystal XRD and DFT analysis for structural evaluation (Rajaraman et al., 2017).
Antioxidant Activity
Research into the antioxidant activity of 3-Selanyl-1H-indole derivatives showcases their potential biological applications. Their synthesis and evaluation in vitro for various antioxidant assays reveal significant pharmacological activity, especially in reducing oxidative stress (Vieira et al., 2017).
Electronic and Fluorescence Properties
The electronic properties of 2,3-diphenyl indole, including its fluorescence decay and spectral analysis, have been studied. This research is crucial for understanding the compound's potential in organic electronic applications (Arena et al., 1991).
properties
IUPAC Name |
1,2-diphenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKLJCDBBFRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066376 | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-1H-indole | |
CAS RN |
18434-12-3 | |
Record name | 1,2-Diphenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18434-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIPHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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